N-(3-ethoxyphenyl)isonicotinamide
Description
N-(3-Ethoxyphenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide (pyridine-4-carboxamide) backbone linked to a 3-ethoxyphenyl group via the amide nitrogen.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-5-3-4-12(10-13)16-14(17)11-6-8-15-9-7-11/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
DZHJWSXZOCBOLN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of isonicotinamide derivatives are highly influenced by substituents on the phenyl ring. Key analogs include:
- Thiazolidinone hybrids with 4-chlorophenyl groups (e.g., compounds 68–70 in ) show enhanced activity due to the electron-withdrawing Cl group, which may improve target binding .
Trifluoromethylphenyl Derivatives :
- Arylidene-Thiazolidinone Hybrids: 5-Benzylidene and 5-(2-nitrobenzylidene) derivatives () incorporate conjugated systems that likely enhance antimicrobial activity through improved membrane penetration .
- Ethoxyphenyl Consideration: The 3-ethoxy group (electron-donating) may increase solubility compared to chloro or nitro substituents but could reduce binding affinity to microbial targets. No direct data is available, but inferences are drawn from structural trends.
Table 1: Substituent Effects on Key Analogs
Antimicrobial Activity
Antimicrobial potency is a critical metric for these compounds:
Table 2: Antimicrobial Activity of Key Analogs
- Key Findings: Thiazolidinone hybrids (e.g., compounds 68–70) show broad-spectrum activity with MICs as low as 0.15 µg/mL against fungi, outperforming standards like ciprofloxacin . The 2-nitrobenzylidene group (compound 70) enhances antifungal potency, suggesting nitro groups improve target inhibition .
Physicochemical Properties
Solubility and Stability :
- Melting Points: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) generally exhibit higher melting points, as seen in and .
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